molecular formula C20H16N2O3S B2881082 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,3-benzothiazole-6-carboxamide CAS No. 2097934-53-5

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,3-benzothiazole-6-carboxamide

Cat. No.: B2881082
CAS No.: 2097934-53-5
M. Wt: 364.42
InChI Key: NFILTKGBYIZJJH-UHFFFAOYSA-N
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Description

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,3-benzothiazole-6-carboxamide is a complex organic compound that features a unique combination of furan, phenyl, hydroxyethyl, and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl phenyl intermediate, which is then coupled with a hydroxyethyl group. The final step involves the formation of the benzothiazole ring and the carboxamide group under specific reaction conditions, such as the use of appropriate catalysts and solvents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes that minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while substitution on the phenyl ring can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,3-benzothiazole-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives, benzothiazole derivatives, and hydroxyethyl-substituted compounds. Examples include:

Uniqueness

What sets N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,3-benzothiazole-6-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c23-17(13-3-5-14(6-4-13)18-2-1-9-25-18)11-21-20(24)15-7-8-16-19(10-15)26-12-22-16/h1-10,12,17,23H,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFILTKGBYIZJJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(C=C2)C(CNC(=O)C3=CC4=C(C=C3)N=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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